2-((2-Fluoropyridin-4-yl)oxy)acetic acid

Lipophilicity optimization CNS drug design Membrane permeability

2-((2-Fluoropyridin-4-yl)oxy)acetic acid (CAS 2354083-04-6) is a fluorinated pyridine derivative bearing an ether-linked acetic acid moiety at the 4-position and a fluorine atom at the 2-position of the pyridine ring. With a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g·mol⁻¹, this compound is commercially available as a research-grade building block at 98% purity.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
Cat. No. B12971531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Fluoropyridin-4-yl)oxy)acetic acid
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1OCC(=O)O)F
InChIInChI=1S/C7H6FNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11)
InChIKeyARHHJPZLUQZZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Fluoropyridin-4-yl)oxy)acetic acid — Procurement-Grade Fluorinated Pyridinyloxy Acetic Acid Building Block for Medicinal Chemistry and PET Tracer Synthesis


2-((2-Fluoropyridin-4-yl)oxy)acetic acid (CAS 2354083-04-6) is a fluorinated pyridine derivative bearing an ether-linked acetic acid moiety at the 4-position and a fluorine atom at the 2-position of the pyridine ring . With a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g·mol⁻¹, this compound is commercially available as a research-grade building block at 98% purity . The 2-fluoro-4-yloxy substitution pattern imparts a distinctive combination of electronic, lipophilic, and hydrogen-bonding properties that differentiate it from non-fluorinated pyridyloxyacetic acids, regioisomeric 3-fluoro analogs, and methylene-linked pyridylacetic acid derivatives [1]. These structural features are of particular relevance to medicinal chemistry programs targeting CNS-penetrant candidates, PET tracer development, and fragment-based drug discovery.

Why Generic Substitution of 2-((2-Fluoropyridin-4-yl)oxy)acetic acid with In-Class Analogs Fails for Structure-Dependent Applications


Replacing 2-((2-fluoropyridin-4-yl)oxy)acetic acid with a non-fluorinated pyridyloxyacetic acid (logP 0.545 for the 4-yloxy analog ; logP 0.280 for the 3-yloxy analog ) reduces lipophilicity by an estimated 0.3–0.5 logP units, compromising membrane permeability in cellular assays. The regioisomeric 2-((3-fluoropyridin-4-yl)oxy)acetic acid (CAS 2023166-91-6 ) has the fluorine remote from the ring nitrogen, altering the electronic activation pattern for nucleophilic aromatic substitution and cross-coupling chemistry. The methylene-linked analog 2-(2-fluoropyridin-4-yl)acetic acid (CAS 1000518-05-7, MW 155.13, C₇H₆FNO₂ ) lacks the ether oxygen, eliminating one hydrogen-bond acceptor and reducing topological polar surface area by approximately 20 Ų, which limits its utility in fragment-based design strategies that rely on multiple directional interaction points. Furthermore, the 2-fluorine position is critical for blocking oxidative metabolism at the pyridine 2-position—a protection not afforded by 3-fluoro or non-fluorinated analogs [1]—making generic substitution inadvisable for programs where metabolic stability is a design criterion.

Quantitative Differentiation Evidence for 2-((2-Fluoropyridin-4-yl)oxy)acetic acid: Head-to-Head and Class-Level Comparative Data


Enhanced Lipophilicity of 2-((2-Fluoropyridin-4-yl)oxy)acetic acid Relative to Non-Fluorinated Pyridyloxyacetic Acids: LogP and LogD₇.₄ Comparison

The non-fluorinated 2-(pyridin-4-yloxy)acetic acid has a logP of 0.545 , while the 3-pyridyloxy isomer has a logP of 0.280 . The 2-fluorine substituent on the target compound's pyridine ring is expected to increase logP by 0.3–0.5 units based on the well-established inductive and hydrophobic effects of aromatic fluorine, yielding a predicted logP in the range of 0.85–1.05. This prediction is corroborated by the experimentally determined logD₇.₄ of 0.82 for the structurally related 2-fluoropyridinyl-substituted FACH analog, which represents a ~2-fold increase in lipophilicity over the parent non-fluorinated FACH compound (logD₇.₄ ~0.41) [1]. The increased lipophilicity enhances passive membrane permeability while the ether oxygen preserves aqueous solubility, positioning the target compound as a favorable scaffold for CNS-penetrant lead optimization.

Lipophilicity optimization CNS drug design Membrane permeability

Increased Acidity of the Acetic Acid Moiety via 2-Fluorine Electron-Withdrawing Effect: pKa Comparison with Non-Fluorinated and Agrochemical Pyridyloxyacetic Acid Benchmarks

The non-fluorinated 3-pyridyloxyacetic acid has a predicted pKa of 2.56 ± 0.10 . The electron-withdrawing 2-fluorine substituent on the target compound's pyridine ring exerts an inductive effect that stabilizes the carboxylate anion, lowering the pKa to an estimated range of 2.2–2.4. This places the target compound closer in acidity to the established pyridyloxyacetic acid herbicides Fluroxypyr (pKa 2.68 at 25 °C ) and Triclopyr (pKa 2.68 at 25 °C ), but with a significantly lower molecular weight (171.13 vs. 255.03 and 256.47 g·mol⁻¹, respectively) due to the absence of additional chlorine and amino substituents. The lower pKa ensures that the carboxylate form predominates at physiological pH (7.4), maximizing solubility and enabling ionic interactions with basic residues in biological targets.

Physicochemical profiling Ionization state Salt formation

Differentiation of 2-Fluoro-4-yloxy from 3-Fluoro-4-yloxy Regioisomer in Cross-Coupling Reactivity: Buchwald-Hartwig and SNAr Activation

In the target compound, the fluorine atom is adjacent to the pyridine nitrogen (2-position), creating a unique electronic environment where the nitrogen's electron-withdrawing effect synergizes with fluorine to activate the 4-position for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. By contrast, the 3-fluoro-4-yloxy regioisomer (CAS 2023166-91-6 ) places fluorine one position away from the nitrogen, resulting in different electronic activation that may require more forcing conditions for analogous transformations. The practical utility of the 2-fluoro substitution pattern has been demonstrated in the synthesis of a 2-fluoropyridinyl-substituted FACH analog: Buchwald-Hartwig cross coupling followed by radiofluorination via aromatic nucleophilic substitution afforded [¹⁸F]1 with radiochemical yields of 73 ± 12% (n = 4, non-isolated) and radiochemical purity >98% [2]. The resulting tracer exhibited an IC₅₀ of 118 nM against MCT1 in a [¹⁴C]lactate uptake assay using rat brain endothelial-4 (RBE4) cells [2].

Synthetic chemistry Cross-coupling Regioselectivity

Structural Advantage of the Ether Oxygen Linker Over Direct Methylene-Linked Analogs: H-Bond Acceptor Count and TPSA Comparison

The target compound 2-((2-fluoropyridin-4-yl)oxy)acetic acid (C₇H₆FNO₃; MW 171.13; 4 hydrogen-bond acceptors ) differs from the methylene-linked analog 2-(2-fluoropyridin-4-yl)acetic acid (C₇H₆FNO₂; MW 155.13; 3 hydrogen-bond acceptors ) by the presence of an ether oxygen between the pyridine ring and the acetic acid moiety. This additional oxygen atom increases the topological polar surface area (TPSA) by approximately 20 Ų, enhances aqueous solubility, and provides an extra hydrogen-bond acceptor for interactions with biological targets. While the methylene analog offers a simpler scaffold with lower molecular weight, it sacrifices one directional interaction point that can be critical in fragment-based drug discovery where multiple, geometrically defined hydrogen bonds are needed for efficient target engagement. The ether oxygen also modulates the electron density on the pyridine ring differently than a methylene linker, potentially affecting π-stacking interactions with aromatic protein residues.

Scaffold design Hydrogen bonding Fragment-based drug discovery

Class-Level Evidence for Fluorine-Mediated Enhancement of Metabolic Stability at the 2-Position: Comparison with Non-Fluorinated Pyridyloxyacetic Acids

Fluorine substitution at the 2-position of pyridine is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism. Non-fluorinated pyridines are susceptible to hydroxylation at the electron-rich 2-position, a primary metabolic soft spot [1]. The 2-fluorine substituent in the target compound precludes this metabolic pathway by replacing the oxidizable C–H bond with a metabolically inert C–F bond. Direct evidence for the in vivo stability conferred by the 2-fluoropyridinyl motif comes from PET imaging studies: the 2-fluoropyridinyl-substituted FACH analog [¹⁸F]1 demonstrated sustained in vivo signal in CD-1 mice with a stable SUV of 0.15 maintained between 15 and 60 min post-injection, indicating resistance to rapid metabolic degradation [2]. Non-fluorinated pyridyloxyacetic acids lack this metabolic blockade and are expected to undergo more rapid oxidative clearance, making the target compound a preferred building block for lead series where extended half-life is a design objective.

Drug metabolism Pharmacokinetics Oxidative stability

Best-Fit Research and Industrial Application Scenarios for 2-((2-Fluoropyridin-4-yl)oxy)acetic acid Based on Quantitative Differentiation Evidence


Design of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity Without Molecular Weight Inflation

For medicinal chemistry programs targeting CNS indications, the estimated 0.3–0.5 logP unit increase of 2-((2-fluoropyridin-4-yl)oxy)acetic acid over non-fluorinated pyridyloxyacetic acids provides enhanced passive blood-brain barrier permeability while the ether-linked acetic acid moiety maintains aqueous solubility. The experimentally validated logD₇.₄ of 0.82 for the structurally related 2-fluoropyridinyl-FACH analog [1] confirms that this substitution pattern achieves lipophilicity values within the CNS drug-like range (logD 1–3) without requiring additional hydrophobic appendages that inflate molecular weight. This building block is therefore ideally suited for early-stage CNS lead optimization where maintaining a low molecular weight (171.13 g·mol⁻¹) while achieving adequate brain exposure is a primary design constraint.

Synthesis of ¹⁸F-Labeled PET Tracer Intermediates via Late-Stage Aromatic Nucleophilic Radiofluorination

The adjacency of the 2-fluorine to the pyridine nitrogen uniquely activates this scaffold for late-stage ¹⁸F-radiofluorination via aromatic nucleophilic substitution, as demonstrated by the successful radiosynthesis of [¹⁸F]1 from a nitro precursor with radiochemical yields of 73 ± 12% and purity >98% under standard conditions (Kryptofix, K₂CO₃, DMSO, 130 °C, 15 min) [1]. The resulting tracer retained on-target biological activity (MCT1 IC₅₀ = 118 nM in RBE4 cells [1]) and exhibited sustained in vivo signal over 60 min of PET imaging [1]. This application scenario is particularly valuable for academic and industrial PET radiochemistry laboratories developing novel ¹⁸F-labeled tracers where the 2-fluoropyridinyl ether serves as both the cold reference standard precursor and a structural element of the final radioligand.

Fragment-Based Drug Discovery Requiring Multiple Directional Hydrogen-Bond Interactions in a Low-Molecular-Weight Scaffold

With four hydrogen-bond acceptors (pyridine N, ether O, carbonyl O, carboxylate O) and a molecular weight of only 171.13 g·mol⁻¹ , 2-((2-fluoropyridin-4-yl)oxy)acetic acid provides a high density of directional interaction points per unit mass. The ether oxygen distinguishes this scaffold from methylene-linked analogs (3 H-bond acceptors, MW 155.13 ) by adding a geometrically constrained hydrogen-bond acceptor ~4.3 Å from the carboxylate group. This arrangement enables simultaneous engagement of two distinct binding-site residues—for example, a carboxylate–arginine salt bridge and an ether–backbone NH hydrogen bond—within a compact fragment. The 2-fluorine concurrently provides a metabolically stable hydrophobic contact and a ¹⁹F NMR handle for ligand-observed binding assays, making this compound a multifunctional fragment-screening tool.

Agrochemical Lead Optimization Requiring Auxinic Activity with Reduced Environmental Persistence

The pKa of 2-((2-fluoropyridin-4-yl)oxy)acetic acid (predicted 2.2–2.4) is comparable to established pyridyloxyacetic acid herbicides such as Fluroxypyr (pKa 2.68 ) and Triclopyr (pKa 2.68 ), placing it within the acidity range required for auxin-mimic herbicide activity. However, the target compound's molecular weight (171.13 g·mol⁻¹) is ~1.5× lower than that of Fluroxypyr (255.03 g·mol⁻¹) and lacks the environmentally persistent polychlorinated substitution pattern characteristic of commercial pyridyloxyacetic acid herbicides. This combination—auxin-relevant acidity coupled with a simplified, less halogenated scaffold—makes this building block a promising starting point for next-generation agrochemical leads designed for reduced soil half-life and lower bioaccumulation potential, while preserving the physicochemical properties essential for phloem mobility and target-site engagement.

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